![molecular formula C17H21N3O4 B3008457 2,3-Dimethoxy-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide CAS No. 1448033-43-9](/img/structure/B3008457.png)

2,3-Dimethoxy-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

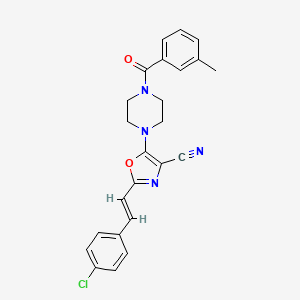

The compound "2,3-Dimethoxy-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with pyrazole moieties, which are structurally related to the compound of interest. These derivatives have been synthesized and characterized for their potential biological applications, particularly as inhibitors of various enzymes such as alkaline phosphatases and ecto-5'-nucleotidases . The structural analysis of similar compounds has been performed using techniques like X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . Additionally, novel synthetic routes for related heterocyclic compounds have been explored .

Synthesis Analysis

The synthesis of related benzamide derivatives involves starting materials like 4-aminophenazone, also known as antipyrine, which is a non-steroidal anti-inflammatory drug of interest in drug chemistry . Other synthetic approaches include tandem oxidative aminocarbonylation-cyclization reactions and 1,3-dipolar cycloaddition followed by rearrangement . These methods yield compounds with potential biological activity and are of interest for further applications in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, revealing details such as crystal packing, hydrogen bonding, and conformational aspects . Hirshfeld surface analysis and DFT calculations have been employed to understand the intermolecular interactions and energy contributions that stabilize the molecular structures . These analyses provide insights into the molecular interactions that could be relevant for the compound of interest.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of benzamide derivatives through various bond-forming reactions. The reported reactions show a significant degree of stereoselectivity, with the formation of Z isomers being preferred or exclusive in some cases . The reactivity of these compounds can be influenced by their molecular structure and the presence of substituents, which is important for understanding the potential chemical behavior of "2,3-Dimethoxy-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using a range of spectroscopic techniques, including FT-IR, NMR, MS, and UV-visible spectra . The crystal and molecular structures are stabilized by various intermolecular hydrogen bonds and other non-covalent interactions . Thermal analysis has been used to study the decomposition of these compounds . Computational methods have provided additional insights into the electronic structures, atomic charges, and molecular electrostatic potential, which are relevant for understanding the properties of the compound of interest.

Wissenschaftliche Forschungsanwendungen

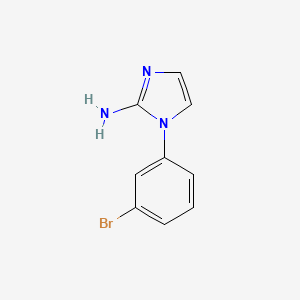

Intermolecular Interactions in Antipyrine-Like Derivatives :

- This study focuses on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of new antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. These compounds were found to crystallize in the monoclinic P21/c space group and are stabilized mainly by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts. The solid-state structures are primarily formed by hydrogen bonds and stabilized via electrostatic energy contribution (Saeed et al., 2020).

Synthesis and Dimethyldioxirane Oxidation of Tetrahydrobenzofurans :

- This research explores the treatment of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides with alkaline hydrogen peroxide, leading to an unprecedented transformation to N(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)benzamides. This study is significant for the understanding of chemical reactions and synthesis of novel tetrahydrobenzofuran derivatives (Lévai et al., 2002).

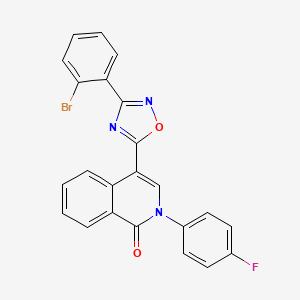

Design, Synthesis, and QSAR Studies of 2-Amino Benzo[d]thiazolyl Substituted Pyrazol-5-Ones :

- This paper presents the design and synthesis of novel analogs of pyrazole-1-carboxamide, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for their cytotoxic activity against mammalian Vero cell line, offering insights into the potential medicinal applications of such compounds (Palkar et al., 2017).

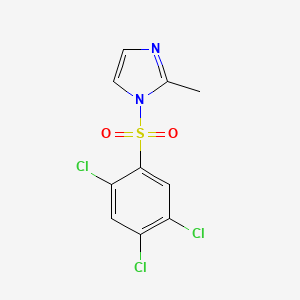

Synthesis and Antimicrobial Activity of Benzothiazoles :

- This study involves the synthesis of various benzothiazole derivatives, showcasing their potent antimicrobial properties. The research provides valuable information on the potential use of these compounds in combating microbial infections (Abbas et al., 2015).

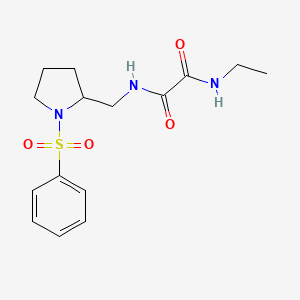

Synthesis and Biological Evaluation of N-(2,3-Dimethyl-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrazol-4-Yl)Benzamides :

- This research reports the synthesis of a series of substituted benzamides and their evaluation against human recombinant alkaline phosphatase and recombinant human and rat ecto-5′-nucleotidases. These findings are significant for understanding the biological applications of these compounds in medicinal chemistry (Saeed et al., 2015).

Eigenschaften

IUPAC Name |

2,3-dimethoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-22-15-5-3-4-14(16(15)23-2)17(21)19-12-10-18-20(11-12)13-6-8-24-9-7-13/h3-5,10-11,13H,6-9H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATPMKZTNIHBRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CN(N=C2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxy-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008374.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)

![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)

![1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3008392.png)

![N-{[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B3008395.png)